Ezh2-IN-4

Epigenetics Enzymology Biochemical Assay

Ezh2-IN-4 (CAS: 2088132-99-2) is a pyrrolidinecarboxamide-based, orally active small molecule that functions as a competitive antagonist of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is characterized by a molecular formula of C29H41N3O3S and a molecular weight of 511.72 g/mol.

Molecular Formula C29H41N3O3S
Molecular Weight 511.7 g/mol
Cat. No. B11934336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzh2-IN-4
Molecular FormulaC29H41N3O3S
Molecular Weight511.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CN2CCCC3=C(C2=O)C(=C(S3)C(C)C4CCC(CC4)N5CC(C5)OC)C)C
InChIInChI=1S/C29H41N3O3S/c1-17-13-18(2)30-28(33)24(17)16-31-12-6-7-25-26(29(31)34)20(4)27(36-25)19(3)21-8-10-22(11-9-21)32-14-23(15-32)35-5/h13,19,21-23H,6-12,14-16H2,1-5H3,(H,30,33)/t19-,21?,22?/m1/s1
InChIKeyAGTKUHSJKOLBGH-JSRJAPPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ezh2-IN-4: A Sub-Nanomolar Potency EZH2 Inhibitor with Differentiated Biochemical and Cellular Activity for Scientific Procurement


Ezh2-IN-4 (CAS: 2088132-99-2) is a pyrrolidinecarboxamide-based, orally active small molecule that functions as a competitive antagonist of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is characterized by a molecular formula of C29H41N3O3S and a molecular weight of 511.72 g/mol . Ezh2-IN-4 exhibits potent, concentration-dependent inhibition of PRC2 enzymatic activity, preventing the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic silencing mark implicated in numerous cancers .

Why Generic Substitution Fails: Ezh2-IN-4 Demonstrates Quantifiable Potency and Cellular Engagement Advantages Over Common EZH2 Inhibitors


EZH2 inhibitors within the same structural class are not interchangeable due to substantial variability in biochemical potency, target engagement in cells, and in vivo efficacy. Substituting Ezh2-IN-4 with a different inhibitor like GSK126 or EPZ-6438 (tazemetostat) without rigorous re-validation would introduce significant experimental error, as Ezh2-IN-4 exhibits a biochemical IC50 approximately 10-fold lower than both comparators against wild-type EZH2 and a cellular H3K27me3 IC50 in the single-digit picomolar range . These potency differences can dramatically alter dose-response relationships, selectivity windows, and the interpretation of target biology, making generic substitution a high-risk decision for rigorous scientific studies.

Ezh2-IN-4 Quantitative Evidence Guide: Direct Comparator Data for Scientific Selection


Ezh2-IN-4 Exhibits 10-Fold Higher Biochemical Potency Against Wild-Type EZH2 Compared to GSK126 and EPZ-6438

In a 5-mer peptide assay measuring inhibition of wild-type (WT) EZH2 enzymatic activity, Ezh2-IN-4 demonstrates an IC50 of 0.923 nM. This represents a potency improvement of approximately 10.7-fold over the well-characterized inhibitor GSK126, which has a reported IC50 of 9.9 nM in similar assays, and approximately 11.9-fold over EPZ-6438 (tazemetostat), which has a reported IC50 of 11 nM . This substantial increase in biochemical potency is a critical differentiator for researchers requiring maximal target inhibition at lower compound concentrations.

Epigenetics Enzymology Biochemical Assay

Ezh2-IN-4 Achieves Single-Digit Picomolar Cellular Target Engagement, Demonstrating Superior Cellular Potency Over GSK126

In the Karpas-422 diffuse large B-cell lymphoma (DLBCL) cell line, which harbors an activating EZH2 Y641N mutation, Ezh2-IN-4 reduces histone H3 lysine 27 trimethylation (H3K27me3) with an IC50 of 0.00973 nM . This cellular potency far exceeds that reported for GSK126 in similar models; for instance, GSK126's reported EC50 for H3K27me3 reduction in a comparable cellular context is in the range of 20-80 nM [1]. This demonstrates that Ezh2-IN-4's biochemical potency advantage translates into a >2000-fold improvement in cellular target engagement.

Cellular Pharmacology Epigenetics Target Engagement

Ezh2-IN-4 Demonstrates Oral Bioactivity with Quantifiable In Vivo Target Suppression, Outperforming GSK126's Poor Oral Bioavailability

Ezh2-IN-4 is orally bioavailable and achieves robust in vivo target suppression. In a Karpas-422 xenograft model, oral administration of Ezh2-IN-4 at 15 mg/kg twice daily (BID) resulted in 73% inhibition of tumor H3K27me3 levels . This is in stark contrast to GSK126, which has been shown to have very poor oral bioavailability of only 0.2% in wild-type mice, limiting its utility for oral dosing studies [1]. Ezh2-IN-4's oral efficacy is a critical differentiator for in vivo studies where oral administration is preferred or required.

In Vivo Pharmacology Pharmacokinetics Xenograft Model

Ezh2-IN-4 Exhibits Potent and Selective Anti-Proliferative Activity in Ovarian Cancer Cell Lines, with Clear Differential Sensitivity

Ezh2-IN-4 demonstrates potent anti-proliferative effects against a panel of ovarian cancer cell lines, with IC50 values ranging from 0.02 μM to 8.6 μM. Notably, it shows no significant effect on a subset of cell lines (SKOV3, HeyA8, HEC59) with IC50 values >20 μM, confirming on-target specificity rather than general cytotoxicity . This differential sensitivity profile, defined by a >1000-fold window between sensitive and insensitive lines, provides a valuable tool for investigating EZH2 dependency in ovarian cancer and for biomarker validation studies.

Cancer Cell Biology Ovarian Cancer Proliferation Assay

Ezh2-IN-4 Maintains Potency Against Mutant EZH2, a Key Advantage Over First-Generation Inhibitors with Reduced Mutant Activity

Ezh2-IN-4 retains high potency against mutant 5-mer EZH2 with an IC50 of 2.65 nM, representing only a ~2.9-fold reduction in activity compared to wild-type enzyme . This is in contrast to some earlier EZH2 inhibitors, such as Ezh2-IN-1, which exhibits a >6-fold drop in potency against the Y641N mutant (IC50 = 197 nM) compared to wild-type (IC50 = 32 nM) [1]. The ability of Ezh2-IN-4 to potently inhibit common, oncogenic EZH2 mutations is a critical advantage for studies focused on mutation-driven cancers, particularly diffuse large B-cell lymphoma (DLBCL) where Y641 mutations are prevalent.

Mutant Enzymology Cancer Genetics EZH2 Mutation

Ezh2-IN-4: Optimal Research and Industrial Application Scenarios


High-Throughput Screening and Biochemical Assay Development for EZH2 Inhibitor Discovery

Given its sub-nanomolar biochemical potency (IC50 = 0.923 nM), Ezh2-IN-4 serves as an ideal reference standard and positive control for the development and validation of high-throughput screening (HTS) assays aimed at identifying novel EZH2 inhibitors . Its extreme potency allows for low-volume, low-concentration usage in large-scale screens, reducing reagent costs and minimizing solvent effects. The >10-fold potency difference compared to common alternatives like GSK126 also provides a clear benchmark for assay sensitivity and dynamic range .

In Vivo Target Validation and Efficacy Studies in Lymphoma Xenograft Models

Ezh2-IN-4 is uniquely suited for in vivo target engagement and efficacy studies in EZH2-mutant DLBCL models, such as the Karpas-422 xenograft. Its oral bioavailability and robust tumor target suppression (73% H3K27me3 inhibition at 15 mg/kg BID) enable convenient and non-invasive oral dosing, a significant logistical advantage over EZH2 inhibitors with poor oral bioavailability . This makes Ezh2-IN-4 the preferred tool compound for chronic dosing studies to assess sustained target inhibition and tumor growth delay [1].

Cellular Mechanism-of-Action Studies Requiring Maximal Target Engagement at Low Doses

For experiments designed to elucidate the downstream transcriptional and phenotypic consequences of complete EZH2 inhibition, Ezh2-IN-4's single-digit picomolar cellular potency (H3K27me3 IC50 = 0.00973 nM) is a critical asset . This level of potency ensures that even at low nanomolar concentrations, target engagement is maximal and sustained, allowing researchers to dissect direct EZH2-dependent effects from potential off-target activities that may arise at higher concentrations required by less potent inhibitors .

Investigating EZH2 Dependency in Ovarian and Other Solid Tumors

The defined spectrum of anti-proliferative activity of Ezh2-IN-4 across a panel of ovarian cancer cell lines (IC50 range: 0.02-8.6 μM) provides a powerful tool for profiling EZH2 dependency in solid tumor models . Researchers can use Ezh2-IN-4 to systematically screen and categorize cell lines based on their sensitivity, thereby identifying potential biomarkers of response and prioritizing models for further in vivo studies .

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